

Phrixotoxin 3: A Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Phrixotoxin 3*

Cat. No.: *B612382*

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Introduction

Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean copper tarantula *Phrixotrichus auratus*, is a potent and selective modulator of voltage-gated sodium channels (NaV).[1][2] Its high affinity and subtype selectivity, particularly for NaV1.2, make it an invaluable pharmacological tool for investigating the structure, function, and physiological roles of these ion channels.[2] This technical guide provides a comprehensive overview of the chemical structure and biological properties of **Phrixotoxin 3**, including detailed experimental methodologies and visual representations of its mechanism of action.

Chemical Structure

Phrixotoxin 3 is a 34-amino acid peptide characterized by an Inhibitor Cystine Knot (ICK) motif.[1] This structural motif, formed by three interlocking disulfide bridges, confers significant stability to the peptide.

Table 1: Physicochemical Properties of **Phrixotoxin 3**

| Property | Value | Reference |
|---------------------|--|-----------|
| Amino Acid Sequence | DCLGFLWKCNPNDKCCRP NLVCSRKDKWCKYQI | [3][4] |
| Molecular Formula | C176H269N51O48S6 | [3][4][5] |
| Molecular Weight | 4059.74 Da | [3][4][5] |
| CAS Number | 880886-00-0 | [3][5] |
| Disulfide Bridges | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [3][4] |

The primary structure and the specific arrangement of its disulfide bonds are crucial for its biological activity.

Biological Properties and Mechanism of Action

Phrixotoxin 3 functions as a gating-modifier toxin of voltage-gated sodium channels.[1][3] Its primary mechanism involves binding to the voltage-sensing domain of the channel, thereby altering its gating kinetics.[1] Specifically, it causes a depolarizing shift in the voltage-dependence of activation and blocks the inward sodium current, which effectively prevents the channel from opening in response to moderate depolarization.[1][3] This leads to a reduced firing rate of neurons.[1]

Subtype Selectivity

A key feature of **Phrixotoxin 3** is its selectivity for different NaV channel subtypes. It is one of the most potent and selective known modulators of the NaV1.2 channel.[2]

Table 2: Inhibitory Activity (IC50) of **Phrixotoxin 3** on Various NaV Channel Subtypes

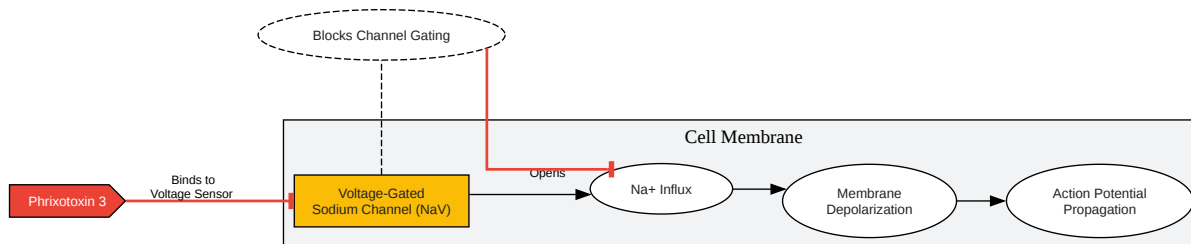
| NaV Subtype | IC50 (nM) | Reference |
|-------------|-----------|-----------|
| NaV1.1 | 288 | [2][3] |
| NaV1.2 | 0.6 | [2][3][4] |
| NaV1.3 | 42 | [2][3][4] |
| NaV1.4 | 72 | [3] |
| NaV1.5 | 610 | [2][3] |

In Vivo Effects

When injected into mice, **Phrixotoxin 3** induces immediate and pronounced neurological effects, including general ataxia, lack of response to stimuli, and semi-paralysis.[1] The progression of symptoms includes an inability to stand, reduced breathing, flaccid paralysis, and eventual death due to respiratory failure.[1] These effects underscore the critical role of the targeted sodium channels in physiological function.

Signaling Pathway

Phrixotoxin 3 directly interferes with the function of voltage-gated sodium channels, a key component in the generation and propagation of action potentials in excitable cells such as neurons.



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Caption: Mechanism of **Phrixotoxin 3** action on a voltage-gated sodium channel.

Experimental Protocols

The study of **Phrixotoxin 3**'s effects on NaV channels primarily relies on electrophysiological techniques. Below are generalized protocols for common assays.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is widely used for expressing and characterizing ion channels.

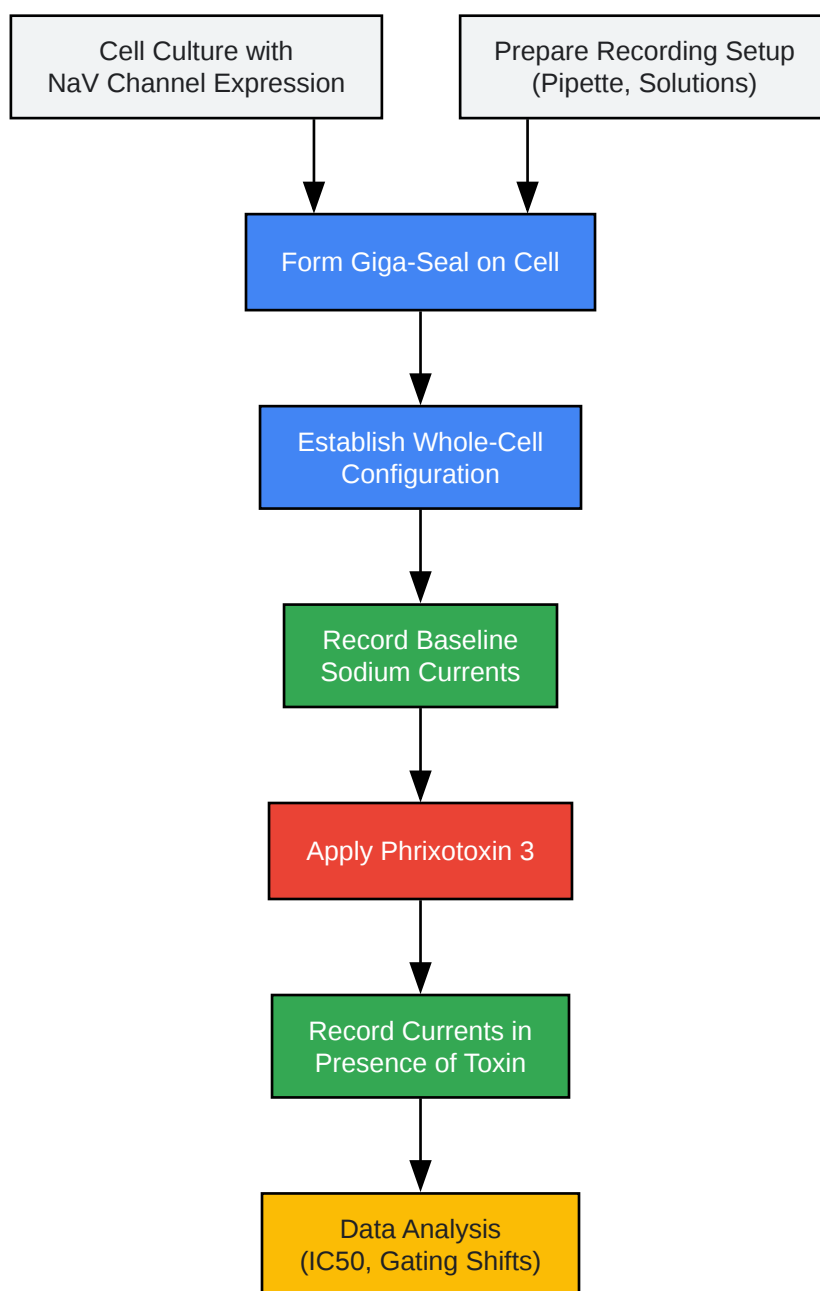
- Oocyte Preparation: Harvest and defolliculate *Xenopus laevis* oocytes.
- cRNA Injection: Inject oocytes with cRNA encoding the desired NaV channel α - and β -subunits.
- Incubation: Incubate the oocytes for 2-4 days at 18°C to allow for channel expression.
- Electrophysiological Recording:
 - Place an oocyte in the recording chamber and perfuse with a standard bath solution.
 - Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
 - Clamp the membrane potential at a holding potential of -80 mV.
 - Apply depolarizing voltage steps to elicit sodium currents.
 - Record baseline currents.
- Toxin Application: Perfuse the chamber with a solution containing the desired concentration of **Phrixotoxin 3**.
- Data Acquisition: Record currents in the presence of the toxin and compare them to the baseline to determine the extent of inhibition.

- Analysis: Construct concentration-response curves to calculate the IC50 value.

Whole-Cell Patch Clamp on Mammalian Cells

This technique allows for the recording of ion channel activity from a single cell.

- Cell Culture: Culture a mammalian cell line (e.g., HEK293) stably or transiently expressing the NaV channel of interest.
- Recording Preparation:
 - Plate cells on coverslips and place a coverslip in the recording chamber on the stage of an inverted microscope.
 - Fill a glass micropipette (recording electrode) with an appropriate intracellular solution.
 - Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
- Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.
- Recording and Toxin Application:
 - Clamp the cell at a holding potential (e.g., -80 mV).
 - Apply voltage protocols to elicit sodium currents.
 - Apply **Phrixotoxin 3** to the bath or via a local perfusion system.
 - Record changes in current amplitude and gating kinetics.
- Data Analysis: Analyze the effects of the toxin on parameters such as peak current, voltage-dependence of activation and inactivation, and time constants of inactivation.



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Caption: Generalized workflow for a whole-cell patch-clamp experiment.

Conclusion

Phrixotoxin 3 is a highly specific and potent peptide modulator of voltage-gated sodium channels. Its unique chemical structure and selective biological activity make it an indispensable tool in neuroscience and pharmacology research. The detailed understanding of

its properties and the application of robust experimental protocols will continue to facilitate the exploration of NaV channel function and the development of novel therapeutics targeting these critical ion channels.

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